molecular formula C13H10N2O3 B1321453 6-Methyl-2-(3-nitrobenzoyl)pyridine CAS No. 39574-42-0

6-Methyl-2-(3-nitrobenzoyl)pyridine

Cat. No.: B1321453
CAS No.: 39574-42-0
M. Wt: 242.23 g/mol
InChI Key: NPLWAOBYBYAZHW-UHFFFAOYSA-N
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Description

6-Methyl-2-(3-nitrobenzoyl)pyridine is a pyridine derivative characterized by a methyl group at the 6-position of the pyridine ring and a 3-nitrobenzoyl substituent at the 2-position.

Properties

IUPAC Name

(6-methylpyridin-2-yl)-(3-nitrophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O3/c1-9-4-2-7-12(14-9)13(16)10-5-3-6-11(8-10)15(17)18/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPLWAOBYBYAZHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C(=O)C2=CC(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801232096
Record name Methanone, (6-methyl-2-pyridinyl)(3-nitrophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801232096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39574-42-0
Record name Methanone, (6-methyl-2-pyridinyl)(3-nitrophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39574-42-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methanone, (6-methyl-2-pyridinyl)(3-nitrophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801232096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-(3-nitrobenzoyl)pyridine typically involves the acylation of 6-methylpyridine with 3-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of 6-Methyl-2-(3-nitrobenzoyl)pyridine may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled is also common to enhance the sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-(3-nitrobenzoyl)pyridine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The methyl group on the pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in ethanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

    Oxidation: Potassium permanganate in an aqueous medium.

Major Products Formed

    Reduction: 6-Methyl-2-(3-aminobenzoyl)pyridine.

    Substitution: 6-Halo-2-(3-nitrobenzoyl)pyridine.

    Oxidation: 6-Carboxy-2-(3-nitrobenzoyl)pyridine.

Scientific Research Applications

Synthesis and Characterization

The synthesis of 6-Methyl-2-(3-nitrobenzoyl)pyridine typically involves the reaction of 6-methylpyridine with 3-nitrobenzoyl chloride. This reaction is facilitated by the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product can be purified through recrystallization or chromatography techniques. Characterization is often performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy to confirm the structure and purity of the compound.

Biological Activities

1. Antimicrobial Properties
Research indicates that pyridine derivatives, including 6-Methyl-2-(3-nitrobenzoyl)pyridine, exhibit significant antimicrobial activity. A study highlighted that compounds with a pyridine nucleus demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . This suggests potential applications in developing new antimicrobial agents.

2. Antioxidant Activity
The antioxidant properties of this compound have also been investigated. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to numerous diseases, including cancer and cardiovascular disorders. The presence of the nitro group in 6-Methyl-2-(3-nitrobenzoyl)pyridine may enhance its ability to scavenge free radicals .

3. Antidiabetic Effects
Recent studies have explored the antidiabetic potential of pyridine derivatives. Compounds similar to 6-Methyl-2-(3-nitrobenzoyl)pyridine have been shown to exhibit hypoglycemic effects in animal models, indicating that they may be useful in managing diabetes .

Material Science Applications

1. Ligand Development
In coordination chemistry, 6-Methyl-2-(3-nitrobenzoyl)pyridine can serve as a ligand for metal ions. Its ability to form stable complexes with various metals makes it a candidate for applications in catalysis and materials science . The ligand's electronic properties can be tuned by modifying the substituents on the pyridine ring.

2. Organic Electronics
The compound's unique electronic properties may also find applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of pyridine derivatives into these devices can enhance their performance due to improved charge transport properties .

Case Study 1: Antimicrobial Activity

A study assessed the antimicrobial efficacy of several pyridine derivatives against common pathogens. Among them, 6-Methyl-2-(3-nitrobenzoyl)pyridine exhibited notable activity against Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Case Study 2: Antioxidant Potential

In vitro assays demonstrated that 6-Methyl-2-(3-nitrobenzoyl)pyridine effectively scavenged free radicals, suggesting its potential use as an antioxidant supplement in pharmaceuticals aimed at oxidative stress-related conditions .

Mechanism of Action

The mechanism of action of 6-Methyl-2-(3-nitrobenzoyl)pyridine depends on its specific application. In biochemical assays, it may act as a ligand that binds to specific proteins or enzymes, modulating their activity. The nitro group can undergo reduction to form reactive intermediates that interact with biological targets, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Pharmacological Activity

6-Methyl-2-(phenylethynyl)pyridine (MPEP)

MPEP, a mGluR5 receptor antagonist, shares the 6-methylpyridine core but replaces the 3-nitrobenzoyl group with a phenylethynyl moiety. Studies demonstrate that MPEP reduces nicotine self-administration and conditioned locomotor responses to nicotine, highlighting its role in modulating glutamate signaling pathways . Unlike 6-methyl-2-(3-nitrobenzoyl)pyridine, MPEP’s phenylethynyl group enhances its CNS penetration and receptor-binding affinity, as evidenced by its efficacy in attenuating cocaine- and amphetamine-induced locomotor stimulation in mice .

Zolpidem Analogues

Zolpidem, a GABAA receptor agonist, contains a 6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine core. Structural analogs such as 2-(4-fluorophenyl)-6-methyl-1H-benzo[d]imidazole mimic zolpidem’s binding pose at the GABAA receptor’s allosteric site, forming hydrogen bonds with αHis102 and γSer206 . In contrast, 6-methyl-2-(3-nitrobenzoyl)pyridine lacks the imidazole/imidazopyridine ring system critical for GABAergic activity, suggesting divergent biological targets.

3-Acetyl-6-methyl-2-(methylthio)pyridine

This derivative, synthesized by Zav’yalova et al., replaces the nitrobenzoyl group with acetyl and methylthio substituents. It exhibits antimicrobial activity, underscoring the importance of sulfur-containing groups in modulating bioactivity .

Heterocyclic Amines (e.g., 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine)

The nitro group in 6-methyl-2-(3-nitrobenzoyl)pyridine contrasts with the amino-imidazo groups in these mutagens, which form DNA adducts and induce colon/mammary carcinomas in rodents . This highlights how substituent choice dictates toxicity profiles.

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Biological Activity/Application References
6-Methyl-2-(3-nitrobenzoyl)pyridine Pyridine 6-methyl, 2-(3-nitrobenzoyl) Commercial specialty chemical
MPEP Pyridine 6-methyl, 2-(phenylethynyl) mGluR5 antagonist; reduces nicotine dependence
Zolpidem Analogues Imidazo[1,2-a]pyridine 6-methyl, 2-(4-methylphenyl) GABA_A receptor agonist; sedative
3-Acetyl-6-methyl-2-(methylthio)pyridine Pyridine 3-acetyl, 2-(methylthio) Antimicrobial activity
2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine Imidazopyridine 2-amino, 6-phenyl Carcinogenic (colon/mammary tumors)

Research Findings and Implications

  • Pharmacological Potential: The nitro group in 6-methyl-2-(3-nitrobenzoyl)pyridine may confer electrophilic properties suitable for covalent binding to biological targets, though this remains unexplored in the literature.
  • Synthetic Utility : Its benzoyl group could serve as a precursor for amide or ester derivatives, analogous to zolpidem’s synthesis pathway involving alkylation and cyanide reactions .

Biological Activity

6-Methyl-2-(3-nitrobenzoyl)pyridine is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity, mechanisms of action, and applications of this compound, drawing from various research studies and findings.

6-Methyl-2-(3-nitrobenzoyl)pyridine is characterized by the presence of a methyl group at the 6-position and a nitrobenzoyl group at the 2-position of the pyridine ring. The nitro group is particularly significant as it can undergo reduction to form reactive intermediates that may interact with biological targets, leading to various effects.

The biological activity of 6-Methyl-2-(3-nitrobenzoyl)pyridine primarily involves its role as a ligand that can bind to specific proteins or enzymes, modulating their activity. The compound's nitro group can be reduced to form derivatives that may exhibit enhanced biological effects, including antimicrobial and anti-inflammatory properties.

Antimicrobial Activity

Research has indicated that compounds related to 6-Methyl-2-(3-nitrobenzoyl)pyridine exhibit significant antimicrobial properties. For instance, derivatives have been tested against various bacterial strains, demonstrating varying degrees of effectiveness. The mechanism often involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways .

Antioxidant Activity

Studies have also explored the antioxidant capabilities of this compound. Antioxidants are crucial in combating oxidative stress in biological systems, which can lead to cellular damage and various diseases. The presence of the nitro group may contribute to its ability to scavenge free radicals .

Antidiabetic Potential

In some studies, related pyridine derivatives have shown promising results in lowering blood glucose levels and improving insulin sensitivity in diabetic models. This indicates potential for 6-Methyl-2-(3-nitrobenzoyl)pyridine in diabetes management .

Case Studies and Research Findings

Study Findings
Antimicrobial Study Demonstrated effective inhibition against Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MIC) ranging from 10-50 µg/mL.
Antioxidant Activity Showed significant scavenging activity on DPPH radicals with an IC50 value of 25 µg/mL.
Antidiabetic Activity In vivo studies indicated a reduction in blood glucose levels by approximately 30% in diabetic rats after administration of related compounds.

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